molecular formula C26H19FN2O5S B11588168 prop-2-en-1-yl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11588168
M. Wt: 490.5 g/mol
InChI Key: YRXQYUQYJREXOX-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-[1-(2-FLUOROPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a unique combination of fluorophenyl, chromeno, pyrrol, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[1-(2-FLUOROPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrol intermediate, followed by the introduction of the fluorophenyl group and the thiazole moiety. The final step involves the esterification of the carboxylate group with prop-2-en-1-yl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. Purification methods like recrystallization and chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-[1-(2-FLUOROPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

PROP-2-EN-1-YL 2-[1-(2-FLUOROPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[1-(2-FLUOROPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **PROP-2-EN-1-YL 2-[1-(2-CHLOROPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • **PROP-2-EN-1-YL 2-[1-(2-BROMOPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of PROP-2-EN-1-YL 2-[1-(2-FLUOROPHENYL)-7-METHYL-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

Molecular Formula

C26H19FN2O5S

Molecular Weight

490.5 g/mol

IUPAC Name

prop-2-enyl 2-[1-(2-fluorophenyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H19FN2O5S/c1-4-11-33-25(32)23-14(3)28-26(35-23)29-20(15-7-5-6-8-17(15)27)19-21(30)16-12-13(2)9-10-18(16)34-22(19)24(29)31/h4-10,12,20H,1,11H2,2-3H3

InChI Key

YRXQYUQYJREXOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OCC=C)C)C5=CC=CC=C5F

Origin of Product

United States

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